molecular formula C21H20N4O3 B2999569 N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034563-11-4

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No. B2999569
CAS RN: 2034563-11-4
M. Wt: 376.416
InChI Key: NMDONTUTGBJCRN-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide, also known as B-FNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide has been used to study the role of serotonin receptors in the regulation of mood and behavior. In pharmacology, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide has been used to develop new drugs for the treatment of psychiatric disorders such as depression and anxiety. In medicinal chemistry, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide has been used to design and synthesize novel compounds with improved pharmacological properties.

Mechanism of Action

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of this receptor leads to the inhibition of the release of serotonin in the brain, which results in a decrease in anxiety and an improvement in mood. N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide has been shown to have significant biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is its selectivity for the 5-HT1A receptor, which allows for more specific and targeted research. N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is also relatively easy to synthesize and can be obtained in large quantities for use in lab experiments. However, one of the limitations of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide. One area of interest is the development of new drugs based on N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide on the brain and behavior. Additionally, there is potential for the use of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide in the development of new imaging techniques for the study of serotonin receptors in the brain.
Conclusion
In conclusion, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide, or N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide, is a chemical compound that has shown potential in various scientific research applications. Its selectivity for the 5-HT1A receptor, ease of synthesis, and significant biochemical and physiological effects make it a valuable tool for researchers in neuroscience, pharmacology, and medicinal chemistry. Further research on N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide involves the reaction of 2-(dimethylamino)ethylamine with 2-(benzofuran-2-yl)acetaldehyde to form the intermediate, which is then reacted with 2-cyanobenzoyl chloride to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-25(2)17(19-11-14-7-4-6-10-18(14)28-19)13-23-20(26)21(27)24-16-9-5-3-8-15(16)12-22/h3-11,17H,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDONTUTGBJCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide

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